molecular formula C16H13NO3S2 B11682456 (5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11682456
M. Wt: 331.4 g/mol
InChI Key: RQTKNVWEMKEBAM-NTEUORMPSA-N
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Description

(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The methoxy group and the thiazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often require catalysts such as acids or bases and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Explored for its anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

    Pathways Involved: The compound can interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-hydroxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-3-(4-nitrophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group enhances its solubility and reactivity, while the thiazolidinone ring contributes to its stability and bioactivity.

Properties

Molecular Formula

C16H13NO3S2

Molecular Weight

331.4 g/mol

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO3S2/c1-10-3-6-13(20-10)9-14-15(18)17(16(21)22-14)11-4-7-12(19-2)8-5-11/h3-9H,1-2H3/b14-9+

InChI Key

RQTKNVWEMKEBAM-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC

Origin of Product

United States

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